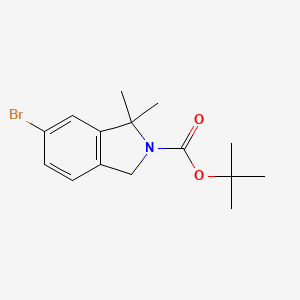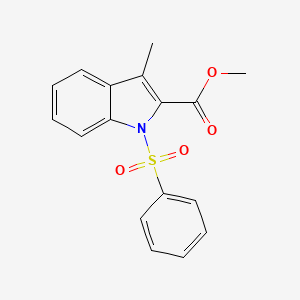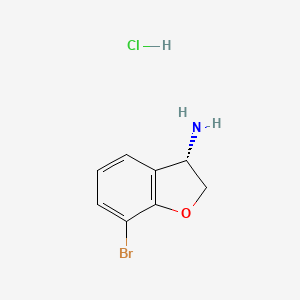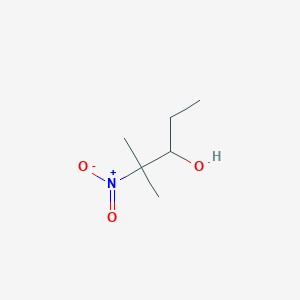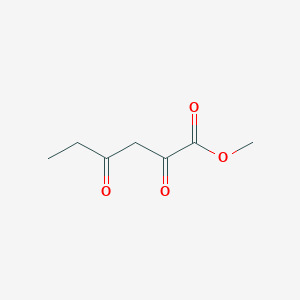![molecular formula C12H15N3O B3049485 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine CAS No. 208519-13-5](/img/structure/B3049485.png)
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine
Overview
Description
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PIPA, and it is a pyrazole-based inhibitor of the protein kinase C (PKC) enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making PIPA a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of PIPA involves the inhibition of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine activity. 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is a family of enzymes that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PIPA binds to the active site of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine, preventing its activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
PIPA has been shown to have various biochemical and physiological effects. In cancer cells, PIPA inhibits cell growth and proliferation, induces apoptosis, and suppresses angiogenesis. Inflammatory diseases, PIPA reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of PIPA is its specificity for 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibition, making it a useful tool for studying 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related signaling pathways. Additionally, PIPA has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of PIPA is its relatively low potency compared to other 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibitors, which may limit its use in certain applications.
List of
Future Directions
1. Investigate the potential use of PIPA in combination with other chemotherapeutic agents for the treatment of cancer.
2. Explore the use of PIPA in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
3. Investigate the mechanism of action of PIPA in more detail to gain a better understanding of its effects on 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related signaling pathways.
4. Develop more potent and selective 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibitors based on the structure of PIPA.
5. Investigate the potential use of PIPA as a diagnostic tool for 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related diseases.
Scientific Research Applications
PIPA has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PIPA is in the treatment of cancer. 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is overexpressed in many cancer cells, and PIPA has been shown to inhibit 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine activity, leading to the suppression of cancer cell growth and proliferation. Additionally, PIPA has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZHRDBYCROLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596288 | |
| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208519-13-5 | |
| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



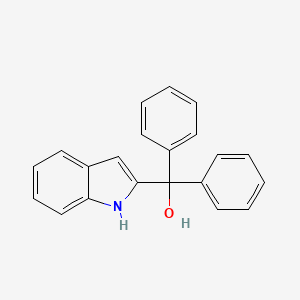
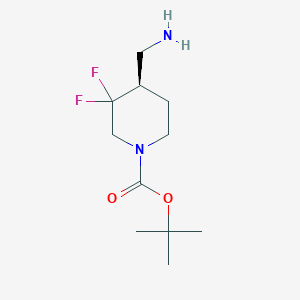
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
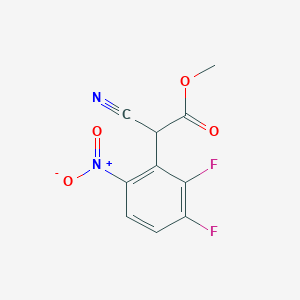
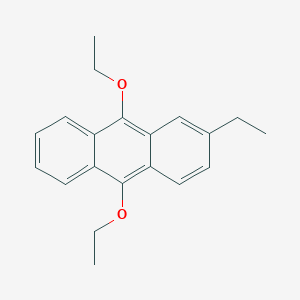
![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)
